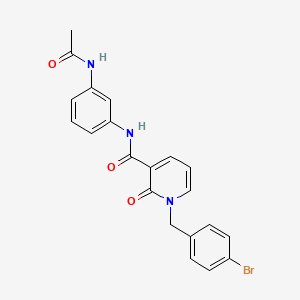
N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18BrN3O3 and its molecular weight is 440.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis, characterization, and docking studies of related compounds. They synthesized a series of tetrazol-thiophene-2-carboxamides by a multi-step reaction, starting with 2-cyano acetamide, demonstrating the compound's utility in synthetic organic chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity :
- Nimavat, Popat, Vasoya, and Joshi (2004) explored the antimicrobial activity of similar compounds, illustrating their potential in the development of new antimicrobial agents (Nimavat, Popat, Vasoya, & Joshi, 2004).
Antioxidant and Anticholinergic Activities :
- Rezai, Bayrak, Taslimi, Gülçin, and Menzek (2018) reported the synthesis and biological activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including their antioxidant and anticholinergic activities. This study suggests potential therapeutic applications for related compounds (Rezai et al., 2018).
Radical Scavenging Activity :
- Li, Li, Gloer, and Wang (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which showed potent scavenging activity against radicals. This demonstrates the compound's relevance in the study of natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Catalytic and Synthetic Applications :
- El‐Faham, Al Marhoon, Abdel-Megeed, and Albericio (2013) explored the use of OxymaPure/DIC for the synthesis of novel α-ketoamide derivatives, demonstrating the compound's utility in facilitating efficient and high-yield synthetic processes (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Drug Design and Discovery :
- Reddy, Venkata, Reddy, and Dubey (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting the compound's role in green chemistry approaches to drug design (Reddy, Venkata, Reddy, & Dubey, 2014).
Chemoselective Acetylation :
- Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol, using a compound similar to the one . This study contributes to the understanding of acetylation mechanisms in organic synthesis (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-14(26)23-17-4-2-5-18(12-17)24-20(27)19-6-3-11-25(21(19)28)13-15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGPDXFRJUZKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
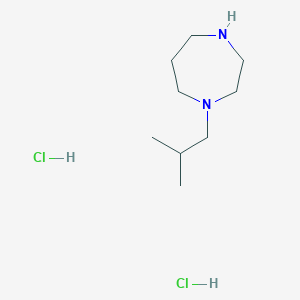

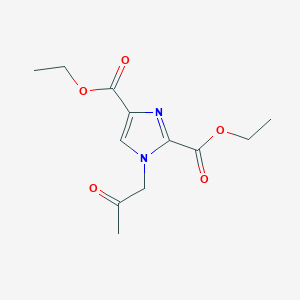
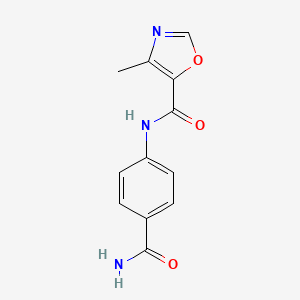
![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

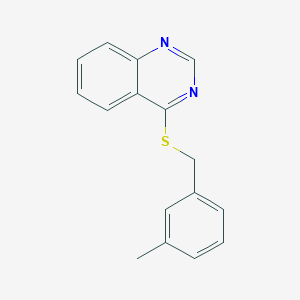
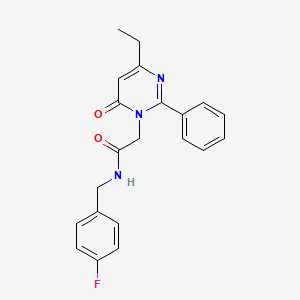
![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)
![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)
![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

